molecular formula C6H12N2 B110543 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine CAS No. 4271-96-9

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Cat. No. B110543
CAS RN: 4271-96-9
M. Wt: 112.17 g/mol
InChI Key: ZFDWWDZLRKHULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08013080B2

Procedure details

As shown in Table 1, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH 14.2), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH=14.1), 1-n-butylguanidine (pH=14.0), 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (pH=13.6) and 1-n-butylbiguanide (pH=13.4) each used as a silanol condensation catalyst gave good curability data (Examples 1 to 6). On the contrary, the use of DBU (pH=13.3), DBN (pH=13.1) and 1,3-diphenylguanidine (pH=11.7) resulted in inferior curability (Comparative Examples 1 to 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:10][CH2:9][CH2:8][NH:7][C:6]1=[N:5][CH2:4][CH2:3][CH2:2]2.C[N:12]1[CH2:21][CH2:20][CH2:19][N:18]2[C:13]1=N[CH2:15][CH2:16][CH2:17]2.C(NC(N)=N)[CH2:23][CH2:24][CH3:25].CN1[CH2:36][CH2:35][CH2:34]N=C1C.C(NC(NC(N)=N)=N)CCC.[SiH3]O>>[CH2:4]1[CH2:3][CH2:2][N:1]2[C:6](=[N:7][CH2:8][CH2:9][CH2:10]2)[CH2:16][CH2:15]1.[CH2:16]1[CH2:17][N:18]2[C:13](=[N:12][CH2:21][CH2:20][CH2:19]2)[CH2:15]1.[C:4]1([NH:5][C:6]([NH:7][C:8]2[CH:36]=[CH:35][CH:34]=[CH:10][CH:9]=2)=[NH:1])[CH:3]=[CH:2][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCCN=C2NCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=NCCCN2CCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC(=N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NCCC1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC(=N)NC(=N)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3]O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave good curability data (Examples 1 to 6)

Outcomes

Product
Name
Type
product
Smiles
C1CCC2=NCCCN2CC1
Measurements
Type Value Analysis
AMOUNT: PH
Name
Type
product
Smiles
C1CC2=NCCCN2C1
Measurements
Type Value Analysis
AMOUNT: PH
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=N)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.